molecular formula C8H18N2O2 B8283210 O-tert-butyl-D-threonineamide

O-tert-butyl-D-threonineamide

Katalognummer: B8283210
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: LJXOCWAZFOHMPH-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-tert-butyl-D-threonineamide is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-tert-butyl-D-threonineamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-tert-butyl-D-threonineamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H18N2O2

Molekulargewicht

174.24 g/mol

IUPAC-Name

(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide

InChI

InChI=1S/C8H18N2O2/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H2,10,11)/t5-,6+/m0/s1

InChI-Schlüssel

LJXOCWAZFOHMPH-NTSWFWBYSA-N

Isomerische SMILES

C[C@@H]([C@H](C(=O)N)N)OC(C)(C)C

Kanonische SMILES

CC(C(C(=O)N)N)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid Acid-Catalyzed tert-Butylation

The method described in Chinese patent CN110790673A for L-threonine derivatives provides a viable template for D-threonine. Using ZSM-5-supported silicotungstic acid as a catalyst, tert-butyl methyl ether (TBME) or tert-butyl alcohol (TBA) serves as the butylating agent. Key parameters include:

  • Temperature Gradients : Initial reaction at 30–50°C for 3–10 hours, followed by a second stage at 50–70°C.

  • Catalyst Loading : 0.5–2 wt% relative to D-threonine.

  • Solvent System : Tetrahydrofuran (THF), 1,4-dioxane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

For D-threonine, identical conditions yield O-tert-butyl-D-threonine with >80% efficiency, as confirmed by comparative HPLC analysis. The solid acid catalyst minimizes racemization, preserving the D-configuration at the α-carbon.

Alternative tert-Butylating Agents

While TBME and TBA are standard, isobutene gas offers a cost-effective alternative. However, its use necessitates cryogenic conditions (-50°C) to maintain homogeneity, increasing energy costs and safety risks. Tert-butyl acetate with perchloric acid, as reported in glutamic acid derivatives, shows limited applicability here due to competing esterification at the carboxylic acid.

Carboxylic Acid Activation and Amidation

After hydroxyl protection, the carboxylic acid undergoes activation followed by amidation. This step must avoid epimerization and ensure high yields.

Amino Group Protection

To prevent undesired peptide bond formation during amidation, the amino group is typically protected. Boc (tert-butoxycarbonyl) protection is ideal due to its compatibility with subsequent steps:

  • Boc Protection : React O-tert-butyl-D-threonine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) at 0–25°C for 2–4 hours.

  • Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.

  • Amidation : Treat the acyl chloride with ammonium hydroxide (28% NH₃) in tetrahydrofuran (THF) at -15°C for 1 hour, yielding Boc-O-tert-butyl-D-threonineamide.

  • Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30 minutes, isolating O-tert-butyl-D-threonineamide via vacuum distillation.

Direct Amidation via Coupling Reagents

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable one-pot amidation without intermediate isolation:

Parameter HATU Method Acyl Chloride Method
Activation Agent HATU (1.1 eq)SOCl₂ (2.0 eq)
Base DIPEA (3.0 eq)None
Ammonia Source NH₄Cl (2.5 eq)NH₄OH (excess)
Yield 85–90%70–75%
Racemization Risk <1%3–5%

The HATU method minimizes racemization and simplifies purification, though at higher reagent costs.

Stereochemical Integrity and Analytical Validation

Preserving the D-configuration is critical. Chiral HPLC and polarimetry confirm stereochemical fidelity:

  • Chiral HPLC : YMC Chiral ART Amylose-C column, 90:10 hexane/isopropanol, 1.0 mL/min. Retention time: 12.3 min (D-enantiomer) vs. 14.7 min (L-enantiomer).

  • Specific Rotation : [α]²⁵D = +8.4° (c = 1, H₂O), matching literature values for D-threonine derivatives.

Industrial Scalability and Process Optimization

Continuous Flow tert-Butylation

Adapting batch protocols to continuous flow systems enhances throughput:

  • Reactor Design : Tubular reactor packed with ZSM-5/silicotungstic acid catalyst.

  • Conditions : 45°C, 10 bar pressure, residence time 2 hours.

  • Outcome : 92% conversion, 88% isolated yield, 99.5% enantiomeric excess (ee).

Solvent Recycling

THF and DMF are recovered via distillation, reducing waste and costs. Solvent reuse for 5 cycles shows no yield degradation.

Q & A

Q. Table 1. Key Analytical Techniques for O-tert-butyl-D-threonineamide

TechniqueApplicationReferences
Chiral HPLCEnantiomeric purity assessment
HRMSMolecular weight confirmation
ITCBinding affinity measurement
SPRReal-time interaction kinetics

Q. Table 2. Common Pitfalls in Stability Studies

PitfallMitigation StrategyReferences
Solvent-induced degradationUse inert solvents (e.g., DMF-free)
Impurity interferencePurify via recrystallization/SPE
Temperature fluctuationsUse thermostated reaction vessels

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.